N-[(1Z)-3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-1-{N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group, a nitrophenyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step processThe reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under inert atmosphere conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxides, amines, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
N-[(1Z)-1-{N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, known for their strong bonding and reactivity.
Heparinoids: Compounds similar to heparin, used for their anticoagulant properties.
Uniqueness
N-[(1Z)-1-{N’-[(E)-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H24N4O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H24N4O6/c1-2-14-36-21-11-8-18(9-12-21)15-22(28-25(32)20-6-4-3-5-7-20)26(33)29-27-17-19-10-13-24(31)23(16-19)30(34)35/h3-13,15-17,31H,2,14H2,1H3,(H,28,32)(H,29,33)/b22-15-,27-17+ |
InChI Key |
HTRHALFBBMCHQT-XFVPJXQESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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